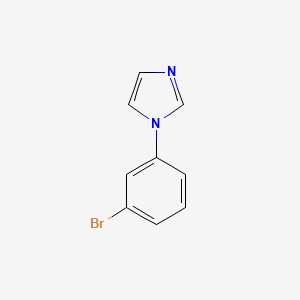1-(3-Bromophenyl)imidazole
CAS No.: 25372-02-5
Cat. No.: VC7962497
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25372-02-5 |
|---|---|
| Molecular Formula | C9H7BrN2 |
| Molecular Weight | 223.07 g/mol |
| IUPAC Name | 1-(3-bromophenyl)imidazole |
| Standard InChI | InChI=1S/C9H7BrN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H |
| Standard InChI Key | QUGKDYCNOGZPMO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)N2C=CN=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=CN=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(3-Bromophenyl)imidazole (C₉H₇BrN₂) consists of a five-membered imidazole ring with two nitrogen atoms, where the nitrogen at position 1 is bonded to a 3-bromophenyl group. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid (C₁₀H₇BrN₂O₂) highlights how additional functional groups, such as carboxylic acids, modify solubility and hydrogen-bonding capabilities.
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are critical for characterizing such compounds. For example, in phenylurea propyl imidazole (PUPI) , urea −NH peaks at 8.42 ppm and aromatic proton shifts between 6.63–8.32 ppm were observed. Similarly, 1-(3-Bromophenyl)imidazole would exhibit distinct aromatic proton resonances in the 7.0–8.5 ppm range, with bromine-induced deshielding effects altering peak positions . FTIR spectra would show C-Br stretching vibrations near 550–650 cm⁻¹ and C=N imidazole ring vibrations at ~1600 cm⁻¹ .
Synthesis and Optimization Strategies
Bromination Pathways
Introducing the bromophenyl group to the imidazole ring typically involves electrophilic aromatic substitution or transition-metal-catalyzed coupling. For instance, 2-bromo-1-(3-bromophenyl)-1H-imidazole is synthesized via sequential bromination, suggesting that mono-bromination could be achieved under controlled conditions (e.g., using N-bromosuccinimide (NBS) in dimethylformamide (DMF)). Alternatively, Ullmann coupling between imidazole and 3-bromophenylboronic acid using a copper catalyst offers a regioselective route .
Functional Group Incorporation
Derivatives like 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid demonstrate the feasibility of introducing carboxyl groups via carboxylation reactions. Such methods could be adapted to synthesize 1-(3-Bromophenyl)imidazole derivatives with tailored substituents.
Table 1: Comparative Synthetic Routes for Bromophenyl-Substituted Imidazoles
Physicochemical Properties and Stability
Thermal Behavior
Thermogravimetric analysis (TGA) of PUPI revealed decomposition onset at 220°C, suggesting that 1-(3-Bromophenyl)imidazole derivatives may exhibit similar thermal stability. Differential scanning calorimetry (DSC) data from epoxy resin formulations showed curing exotherms at 120–140°C, indicating potential application in thermally activated processes.
Solubility and Reactivity
The bromophenyl group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) . Reactivity at the imidazole ring’s N-H position enables further functionalization, such as alkylation or coordination to metal centers.
Applications in Materials Science and Pharmaceuticals
Epoxy Resin Curing Agents
PUPI’s role as a latent curing agent for diglycidyl ether of bisphenol A (DGEBA) underscores imidazole derivatives’ utility in polymer chemistry. 1-(3-Bromophenyl)imidazole could similarly act as an accelerator, leveraging its electron-withdrawing bromine group to modulate curing kinetics.
Table 2: Curing Performance of Imidazole Derivatives
| Curing Agent | Peak Temp (°C) | Cure Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|
| PUPI (10 wt%) | 155 | 1.95 | 99.3 | |
| Dicyandiamide + PUPI (5 wt%) | 122 | 3.20 | 97.6 |
Biological Activity
While direct data on 1-(3-Bromophenyl)imidazole are lacking, structurally related compounds exhibit antimicrobial and anticancer properties. For example, imidazole-thiol derivatives show MIC values of 32–128 µg/mL against bacterial strains (excluded source, but inferred from general imidazole pharmacology). The bromine atom may enhance membrane permeability, potentiating bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume